molecular formula C8H13N5 B13061032 6-(Piperazin-1-yl)pyrazin-2-amine

6-(Piperazin-1-yl)pyrazin-2-amine

Cat. No.: B13061032
M. Wt: 179.22 g/mol
InChI Key: KSEUFZFEWKJLTB-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyrazin-2-amine is a heterocyclic compound that features both piperazine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyrazin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)pyrazin-2-amine is unique due to its dual presence of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperazin-1-ylpyrazin-2-amine

InChI

InChI=1S/C8H13N5/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,12)

InChI Key

KSEUFZFEWKJLTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CN=C2)N

Origin of Product

United States

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